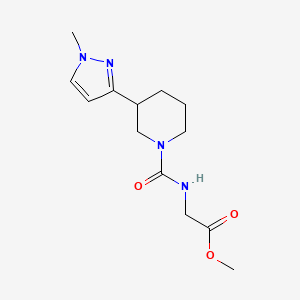

甲基 2-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-甲酰胺基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate" is a heterocyclic compound that features a pyrazole ring and a piperidine moiety. This type of compound is of interest due to its potential use as a building block in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with the formation of β-keto esters from piperidine carboxylic acids, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford pyrazole carboxylates . Another approach includes a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, leading to compounds stabilized by hydrogen bonding and C-H…π interactions . These methods highlight the versatility of synthetic strategies to create complex molecules with pyrazole and piperidine structures.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound was determined, showing that it forms H-bonded dimers in the crystal lattice, which are further stabilized by C-H…π and C-H…O interactions . Additionally, the molecular structure of pyrazole derivatives has been studied by X-ray diffraction and compared to density-functional-theory (DFT) calculations . These studies provide a foundation for understanding the molecular structure of "methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate".

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of N,S-ketene acetals used as synthons in the construction of pyrazolo[4,3-c]pyridines , and the condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal followed by reaction with hydrazine . These reactions demonstrate the potential transformations that the compound may undergo, which could be useful in the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using NMR, MS, IR spectroscopy, and HRMS analyses . These techniques provide detailed information about the molecular structure, purity, and functional groups present in the compounds. Theoretical calculations, such as DFT and semi-empirical AM1 calculations, have been employed to predict the stability and reactivity of these compounds . Such analyses are essential for understanding the behavior of "methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate" in various environments.

科学研究应用

合成与表征

甲基 2-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-甲酰胺基)乙酸酯及其衍生物由于在药物化学和材料科学中的潜在应用,一直是合成化学中的研究热点。该化合物可用作合成各种杂环化合物的构建模块。例如,Matulevičiūtė 等人(2021 年)的一项研究重点关注甲基 3-和 5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸酯作为新型杂环氨基酸的开发和区域选择性合成,深入了解了它们作为合成化学中非手性和手性构建模块的潜力 (Matulevičiūtė 等人,2021)。

抗癌应用

已研究了与甲基 2-(3-(1-甲基-1H-吡唑-3-基)哌啶-1-甲酰胺基)乙酸酯相关的化合物对它们的潜在抗癌活性。例如,已合成吡唑衍生物(与所讨论的化合物具有结构相似性),并评估了它们对癌细胞系的细胞毒活性,突出了它们在开发新的抗癌剂中的潜力 (Rahmouni 等人,2016)。

抗炎和镇痛特性

研究还探讨了相关化合物的抗炎和镇痛特性。例如,源自甲基 2-(噻唑-2-基甲酰氨基)乙酸酯(一种具有结构相似性的化合物)的硫代半氨基甲酸酯、三唑和席夫碱显示出有希望的抗高血压 α-阻断活性,表明相关化合物具有相似的治疗益处 (Abdel-Wahab 等人,2008)。

安全和危害

未来方向

The future research directions for “methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate” could involve further exploration of its synthesis, properties, and potential applications. For example, compounds containing the 1H-pyrazol-3-yl moiety have been found to have potential as herbicides and as antidiabetic agents .

属性

IUPAC Name |

methyl 2-[[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-16-7-5-11(15-16)10-4-3-6-17(9-10)13(19)14-8-12(18)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHFBXALSQVHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2528193.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)

![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)

![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)